molecular formula C12H15NO3 B2853419 Ethyl oxo[(1-phenylethyl)amino]acetate CAS No. 333319-62-3

Ethyl oxo[(1-phenylethyl)amino]acetate

Cat. No.: B2853419
CAS No.: 333319-62-3
M. Wt: 221.256
InChI Key: AZAFKJXSVRFGNK-UHFFFAOYSA-N
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Description

Contextualizing Ethyl oxo[(1-phenylethyl)amino]acetate within Amino Acid Derivative Chemistry

While structurally related to amino acid esters, this compound is more precisely classified as an α-keto-amide ester. Unlike traditional α-amino acid esters derived from glycine (B1666218) or alanine, where a single carbon separates the amino and ester carbonyl groups, this molecule contains an adjacent ketone and amide functionality (an oxalamide moiety). This α-dicarbonyl system significantly influences the compound's reactivity and places it within the broader category of α-keto acid derivatives. mdpi.com

These derivatives are crucial precursors for noncanonical amino acids, which are vital components in the development of small-molecule therapeutics. nih.gov The oxalamide core, in particular, is a subject of significant interest in medicinal chemistry due to the diverse biological activities exhibited by molecules containing this scaffold. ontosight.aiontosight.ai The unique structure and functional groups of this compound make it a valuable intermediate for creating novel organic compounds and potential pharmaceuticals. lookchem.com

Historical Perspective on the Development and Significance of Related α-Amino Esters

The synthesis of α-keto acids, the parent compounds of α-keto esters and amides, has a long history, with the first synthesis of pyruvic acid from tartaric acid reported in 1881. mdpi.com However, the development of versatile synthetic routes to α-keto esters and their derivatives is a more modern endeavor. In the 1980s, organometallic acylation reactions, such as the reaction of Grignard reagents with diethyl oxalate (B1200264), provided a more direct pathway to this class of compounds. mdpi.com

Another significant historical development was the advent of double carbonylation reactions, which allow for the incorporation of two carbon monoxide units into an organic substrate. researchgate.net Initial discoveries utilized cobalt carbonyl anions, and later, more efficient palladium-catalyzed systems were developed to convert aryl halides directly into α-ketoamides. researchgate.net These advancements provided chemists with reliable methods to access the core structure found in this compound, distinguishing their synthesis from classical amino acid preparations like the Strecker reaction, which begins with aldehydes. nih.gov The evolution of these synthetic methods has been crucial for making complex α-keto derivatives more accessible for research and development.

Overview of the Compound’s Fundamental Role in Synthetic Methodologies

This compound serves as a fundamental building block in organic synthesis, primarily through the reactivity of its oxalamide core. lookchem.com Its synthesis typically involves the reaction of a primary amine, in this case, 1-phenylethylamine (B125046), with an oxalic acid derivative like diethyl oxalate or ethyl oxalyl chloride. lookchem.com This reaction creates the characteristic N-substituted oxamate (B1226882) structure.

Table 2: Common Precursors for the Synthesis of this compound lookchem.com
PrecursorCAS NumberRole
Diethyl oxalate95-92-1Source of the oxalyl moiety
rac-1-Phenylethylamine618-36-0Source of the chiral amine
Ethyl oxalyl chloride4755-77-5Activated oxalyl source

The synthetic utility of this compound and its analogs is powerfully demonstrated in pharmaceutical manufacturing. A structurally similar compound, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is a key intermediate in the synthesis of Edoxaban, an anticoagulant medication. google.com In this process, the ethyl oxoacetate derivative is reacted with a complex diamine in the presence of a base to form a new amide bond, highlighting the role of the oxamate as an acylating agent. google.com This reaction serves as a direct parallel for the intended use of this compound: to introduce the (1-phenylethyl)amino]oxoacetyl group into a target molecule. The oxalamide structure acts as a versatile scaffold and has been incorporated into ligands for copper-catalyzed cross-coupling reactions and molecules with potential anti-plasmodial activity. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-(1-phenylethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFKJXSVRFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Ethyl Oxo 1 Phenylethyl Amino Acetate

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of Ethyl oxo[(1-phenylethyl)amino]acetate is dictated by the presence of two electrophilic carbonyl centers (the ester and the amide) and a nucleophilic secondary amine. The interplay of these functional groups allows for a variety of chemical transformations.

The ester functional group in this compound is susceptible to hydrolysis, particularly under alkaline conditions. The kinetics and mechanism of the alkaline hydrolysis of the parent compound, ethyl oxamate (B1226882), have been studied and provide a model for understanding the behavior of its N-substituted derivatives. The hydrolysis of ethyl oxamate proceeds via a first-order consecutive reaction, initially forming the corresponding oxamic acid, which can then undergo further degradation. rsc.org

The process involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the ethoxy group, yielding the carboxylate salt of N-(1-phenylethyl)oxamic acid and ethanol.

Table 1: General Conditions for Alkaline Hydrolysis of Related Esters

ReagentSolventTemperatureProduct
Sodium HydroxideWater/EthanolRoom Temperature to RefluxN-(1-phenylethyl)oxamic acid salt

The reduction of the carbonyl groups in this compound can, in principle, be achieved using various reducing agents. The selective reduction of either the ester or the amide carbonyl presents a synthetic challenge. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and amides to their corresponding alcohols and amines. harvard.edu The reduction of the ester would yield a diol, while reduction of the amide would lead to an amino alcohol.

The selective reduction of the ester in the presence of the amide can be challenging. However, reagents like sodium borohydride, which are generally less reactive towards esters, might offer some selectivity, particularly if the carboxylic acid is activated, for instance, as a mixed anhydride. nih.gov Conversely, selective reduction of the amide moiety is also a complex transformation.

The N-(1-phenylethyl) group can be considered an amine derivative. N-dealkylation, the removal of this group, is a known chemical transformation, often achieved through methods involving chloroformates or catalytic hydrogenation, though specific studies on this substrate are not prevalent. nih.gov

Table 2: Potential Reduction Products of this compound

Reducing AgentPotential Product(s)Notes
Lithium Aluminum Hydride (LiAlH₄)2-[(1-phenylethyl)amino]ethane-1,2-diolNon-selective, reduces both carbonyls.
Sodium Borohydride (NaBH₄)Limited reactivity with the esterMay require activation of the ester group.

This table outlines potential outcomes based on the known reactivity of the functional groups present in the molecule.

The reactivity of N-substituted oxamic acid esters with nucleophiles can occur at either the ester or the amide carbonyl group. Studies on ethyl oxamate have shown that reactions with N-nucleophiles can sometimes proceed at the amide group, which is not the typically expected pathway for ester reactions. researchgate.net The electrophilicity of the amide carbonyl can be comparable to or even greater than that of the ester carbonyl, depending on the substituents and reaction conditions. researchgate.net

For instance, the reaction of ethyl oxamate with certain anthranilic acid derivatives has been shown to occur at the amide group, leading to a transamidation product rather than aminolysis of the ester. researchgate.net This suggests that this compound could undergo similar substitution reactions at the amide nitrogen or carbonyl, especially with strong nucleophiles.

The synthesis of chloro-derivatives, such as the corresponding acid chloride from the hydrolyzed acid, would create a highly reactive electrophilic center for a variety of substitution reactions.

Role in Complex Molecule Construction

The bifunctional nature of this compound makes it a potential precursor for the synthesis of more complex molecules, including heterocycles and peptide-like structures.

N-substituted oxamic acid derivatives can serve as synthons for various heterocyclic systems. For example, the reaction of ethyl oxamate with anthranilic acid derivatives can lead to the formation of quinazoline (B50416) derivatives. researchgate.net This type of cyclization reaction involves the participation of both the amine and a carbonyl group from the oxamate moiety, along with a suitable bifunctional reaction partner.

Given the structure of this compound, it could potentially undergo intramolecular cyclization under certain conditions or react with dinucleophiles to form various five- or six-membered heterocyclic rings. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a triazine or pyrazolidine (B1218672) ring system.

Table 3: Potential Heterocyclic Systems from this compound Derivatives

ReactantPotential HeterocycleReaction Type
Hydrazine derivativesTriazinones, PyrazolidinedionesCondensation/Cyclization
o-PhenylenediamineBenzodiazepinedionesCondensation/Cyclization
Anthranilic acid derivativesQuinazolinonesCondensation/Cyclization

This table illustrates plausible heterocyclic syntheses based on the reactivity of the oxamate functional group.

While this compound itself is not a standard amino acid, its hydrolyzed form, N-(1-phenylethyl)oxamic acid, contains a carboxylic acid and an amide N-H bond. The carboxylic acid could potentially be activated and coupled with an amino acid or peptide to form a new amide bond. This would result in a peptide chain with an N-terminal oxamic acid residue.

The formation of an amide bond from a primary nitroalkane and an amine, such as (S)-1-phenylethan-1-amine, has been demonstrated in a one-pot reaction, yielding N-(1-phenylethyl) amides. rsc.org This showcases the utility of the N-(1-phenylethyl)amino moiety in amide bond formation, a fundamental reaction in peptide chemistry. Although this is an indirect relation, it highlights the chemical compatibility of the core structure in amide-forming reactions.

Structural Characterization and Spectroscopic Analysis of Ethyl Oxo 1 Phenylethyl Amino Acetate and Its Analogues

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

There is no record of a solved crystal structure for Ethyl oxo[(1-phenylethyl)amino]acetate in crystallographic databases. Therefore, information regarding its absolute configuration, solid-state conformation, bond lengths, and bond angles is not known.

Without access to primary research data from synthesis and characterization studies, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline compound, providing exact bond lengths, bond angles, and the absolute configuration of chiral centers.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, analysis of its analogues provides a clear indication of the data that would be obtained. For instance, the crystal structure of a related pyrazole (B372694) derivative, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, revealed a nearly planar five-membered ring system. nih.gov The study detailed the specific torsion angles between substituents and the nitrogen atoms of the pyrazole ring, confirming the N-alkylated isomer over a potential O-alkylated product. nih.gov

In a hypothetical analysis of this compound, this technique would be expected to yield precise crystallographic data as shown in the table below. Such data would confirm the connectivity of the ethyl ester and the (1-phenylethyl)amino groups to the central acetate (B1210297) moiety and establish the stereochemistry at the chiral carbon of the phenylethyl group.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁, C2
Unit Cell Dimensions (Å)a = ?, b = ?, c = ?
Cell Angles (°)α = 90, β = ?, γ = 90
Volume (ų)V = ?
Z (Molecules per unit cell)e.g., 2, 4
Calculated Density (g/cm³)~1.1 - 1.3
Bond Lengths (Å)C=O, C-O, C-N, C-C
Bond Angles (°)O=C-O, C-N-C
Torsion Angles (°)Defining molecular conformation
Absolute Configuration(R) or (S) at the chiral center

Elucidation of Molecular Conformation and Intermolecular Interactions

Data from single-crystal X-ray diffraction is instrumental in understanding the preferred molecular conformation in the solid state and the nature of intermolecular interactions that dictate the crystal packing. For this compound, the molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygen atoms and the ester oxygen). nih.gov

These functional groups are expected to participate in a network of intermolecular hydrogen bonds. Analysis of analogues shows that amino groups frequently form hydrogen bonds with sulfonyl (S=O) and oxo (C=O) groups, leading to the formation of layered structures in the crystal lattice. nih.gov Similarly, studies on the diastereomeric salts formed between the precursor (R/S)-1-phenylethylamine and lithocholic acid have demonstrated the critical role of hydrogen bonding in crystal packing and chiral recognition. acs.org

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Studies

Chiroptical techniques are essential for studying chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms. These methods are particularly valuable for determining the absolute configuration and studying conformational dynamics in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is a powerful method for determining the absolute configuration of small molecules in solution, as it does not require crystallization. youtube.com The VCD spectra of two enantiomers are exact mirror images of each other, while their standard infrared (IR) spectra are identical. nih.gov

For this compound, a VCD analysis would involve measuring the experimental spectrum and comparing it to a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer) using methods like Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra would provide unambiguous assignment of the absolute configuration. This technique is particularly sensitive to the mutual orientation of different functional groups, offering detailed 3D structural information about the molecule's preferred conformation in solution. wikipedia.org

Electronic Circular Dichroism (ECD) for Helicity and Dynamic Equilibria

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of circularly polarized light associated with electronic transitions. youtube.com

In this compound, the primary chromophore responsible for UV absorption is the phenyl group. researchgate.net The chiral center adjacent to the phenyl ring induces a chiral environment, making these electronic transitions ECD-active. The resulting ECD spectrum is highly sensitive to the spatial relationship between the phenyl chromophore and the rest of the molecule. This sensitivity allows ECD to be used for assigning absolute configuration and for studying dynamic processes, such as conformational equilibria in solution. nih.gov For derivatives of 1-phenylethylamine (B125046), studies have shown that electronic excitation is localized within the phenyl group, making ECD an effective probe of the chiral environment. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The most prominent features would be the strong carbonyl (C=O) stretching vibrations of the ester and the oxo-amide moiety, and the C-O stretches of the ester group. orgchemboulder.com The N-H bond of the secondary amine would also give rise to characteristic stretching and bending vibrations. The presence of the phenyl group would be confirmed by C=C stretching bands in the aromatic region and C-H stretching and bending bands. acs.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)N-H Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-H (CH₃, CH₂, CH)C-H Stretch2850 - 3000Medium
Carbonyl (C=O) of EsterC=O Stretch1735 - 1750Strong
Carbonyl (C=O) of Oxo-amideC=O Stretch~1680Strong
Aromatic RingC=C Stretch1450 - 1600Medium
Secondary Amine (N-H)N-H Bend1550 - 1650Variable
Ester C-OC-O Stretch (asymmetric)1150 - 1300Strong
Ester C-OC-O Stretch (symmetric)1000 - 1100Strong

Elemental Analysis for Compositional Verification

Elemental analysis is a standard procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique provides a fundamental check of a sample's purity and is used to verify that the empirical formula corresponds to the proposed molecular formula.

For this compound, with the molecular formula C₁₂H₁₇NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis of a pure sample is expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₇NO₂)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01112144.13269.54%
HydrogenH1.0081717.1368.27%
NitrogenN14.007114.0076.76%
OxygenO15.999231.99815.44%
Total 207.273 100.00%

Computational Chemistry and Theoretical Investigations of Ethyl Oxo 1 Phenylethyl Amino Acetate

Prediction of Spectroscopic Parameters

There are no computational studies available that focus on the prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for Ethyl oxo[(1-phenylethyl)amino]acetate.

To provide the requested detailed article, published research containing specific computational data such as conformational energies, interaction energies, predicted spectral data, and reaction energy profiles for this compound would be required. Without such foundational research, the generation of an accurate and scientifically valid article is not feasible.

Computational NMR and IR Spectral Prediction

The prediction of NMR and IR spectra through computational means has become a standard practice in modern chemical research. These methods allow for the theoretical examination of a molecule's spectroscopic characteristics, which can aid in structure elucidation and the interpretation of experimental data. For this compound, these predictions are based on calculating the molecule's electronic structure and vibrational modes.

Detailed Research Findings

The primary method for predicting NMR and IR spectra is Density Functional Theory (DFT). wayne.edudtic.mil For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants of the nuclei. researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The accuracy of these predictions can be high, often with a mean absolute error of less than 0.10 ppm for ¹H NMR. nih.gov Machine learning techniques are also emerging as a powerful tool for predicting chemical shifts with high accuracy. nih.govnih.gov

For IR spectral prediction, DFT calculations are used to determine the vibrational frequencies and their corresponding intensities. dtic.mil This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil The resulting frequencies often require a scaling factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. rsc.org Studies on molecules with similar functional groups, such as N-methylacetamide and other amino acid derivatives, demonstrate that DFT methods can accurately predict the positions of key vibrational bands, including amide I and II bands, C=O stretching, and N-H bending modes. wayne.eduacs.orgnih.gov

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts and key IR vibrational frequencies for this compound, based on typical values for its constituent functional groups and computational studies on analogous molecules.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.20 - 7.40125.0 - 129.0
Phenyl C (quaternary)-~140.0
Methine C-H (chiral center)~4.80~55.0
Amide N-H~8.50-
Methylene CH₂ (ethyl)~4.20~62.0
Methyl CH₃ (ethyl)~1.30~14.0
Carbonyl C=O (amide)-~168.0
Carbonyl C=O (ester)-~165.0

Interactive Data Table: Predicted IR Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-HStretch~3300
C-H (aromatic)Stretch3050 - 3150
C-H (aliphatic)Stretch2850 - 3000
C=O (amide I)Stretch~1680
C=O (ester)Stretch~1740
N-HBend (amide II)~1550
C-NStretch~1215

Theoretical Circular Dichroism Calculations

Theoretical calculations of Circular Dichroism (CD) are essential for correlating the stereochemistry of a chiral molecule with its chiroptical properties. researchgate.net For this compound, which possesses a stereocenter at the α-carbon of the phenylethyl moiety, predicting the CD spectrum can help in assigning its absolute configuration.

Detailed Research Findings

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating electronic circular dichroism (ECD) spectra of organic molecules. researchgate.netrsc.org This method computes the excitation energies and the corresponding rotatory strengths for the electronic transitions of the molecule. The rotatory strength is the property that determines the sign and intensity of the CD bands. By comparing the calculated spectrum with the experimental one, the absolute configuration of the enantiomer can be determined.

Research on α-phenylethylamine, a core structural component of the target molecule, has shown that its CD spectrum is sensitive to substitution on the phenyl ring and the solvent environment. rsc.orgrsc.org Theoretical studies on similar chiral molecules have demonstrated that TD-DFT can accurately reproduce the key features of their experimental CD spectra. rsc.org The calculations can also elucidate the nature of the electronic transitions responsible for the observed Cotton effects. rsc.org

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, offers another powerful tool for stereochemical analysis. acs.orgrsc.org DFT calculations can predict VCD spectra, providing detailed information about the conformational preferences and absolute configuration of chiral molecules. rsc.org

An illustrative data table for the predicted electronic circular dichroism of the (R)-enantiomer of this compound is presented below, highlighting the expected wavelengths and signs of the major Cotton effects based on the chromophores present in the molecule.

Interactive Data Table: Predicted Electronic Circular Dichroism (ECD) Data

Predicted Wavelength (nm)Predicted Sign of Cotton EffectAssociated Electronic Transition
~260Positive¹Lₐ (phenyl chromophore)
~210Negative¹Lₐ (phenyl chromophore)
~195PositiveAmide/Ester n → π*

Advanced Applications of Ethyl Oxo 1 Phenylethyl Amino Acetate and Its Analogues in Organic Synthesis

Role as Chiral Auxiliaries and Inducers in Asymmetric Synthesis

The primary application of ethyl oxo[(1-phenylethyl)amino]acetate lies in its function as a chiral auxiliary. The 1-phenylethylamine (B125046) (α-PEA) group is a widely used and inexpensive chiral controller in asymmetric synthesis. nih.gov Its effectiveness stems from its ability to direct the approach of incoming reagents to one face of a prochiral molecule, leading to the preferential formation of one diastereomer over the other.

The chiral 1-phenylethylamino group in this compound provides a powerful tool for controlling stereochemistry in carbon-carbon bond forming reactions, particularly in the alkylation of enolates. Novel chiral glycinate (B8599266) derivatives containing the α-phenylethyl group have been studied as precursors for enantiopure α-substituted-α-amino acids. scielo.org.mx

The general strategy involves the deprotonation of the α-carbon to the ester group to form a chiral enolate. The bulky phenylethyl group sterically hinders one face of the enolate, directing the electrophile to the opposite face. For instance, the alkylation of the lithium enolate of a glycinate derivative bearing an N-(1-phenylethyl)benzamide auxiliary has shown substantial diastereoselectivity, with diastereomeric ratios up to 78:22. scielo.org.mx This demonstrates the ability of the phenylethyl group to induce a facial bias in the enolate, leading to a diastereoselective outcome.

Table 1: Diastereoselective Alkylation of Chiral Glycinate Derivatives

Electrophile Diastereomeric Ratio (dr)
Methyl Iodide 65:35
Ethyl Iodide 70:30
Benzyl Bromide 78:22

Data synthesized from findings on related chiral glycinate derivatives. scielo.org.mx

The diastereoselectivity of these reactions can be influenced by various factors, including the nature of the base, the solvent, and the electrophile. The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched α-amino acid derivative.

The ability to control stereochemistry makes this compound and its analogues valuable in the synthesis of enantiopure intermediates for complex organic molecules, including natural products and pharmaceuticals. The 1-phenylethylamino group can be incorporated into various building blocks to guide key stereoselective transformations. researchgate.net

For example, in the synthesis of tetrahydro-β-carboline derivatives, the (R)-1-phenylethylamine motif has been used as a chiral auxiliary to control the reduction of an imine moiety. researchgate.net The use of modified sodium borohydrides as reducing agents led to the formation of diastereomeric products with moderate to good stereoselectivity. These diastereomers could be effectively separated by column chromatography, providing access to enantiomerically pure building blocks for indole (B1671886) alkaloids. researchgate.net

Building Blocks for Diverse Chemical Scaffolds

Beyond their role as chiral auxiliaries, this compound and its analogues serve as versatile building blocks for the construction of a variety of chemical scaffolds. Their bifunctional nature, possessing both an amine and an ester group, allows for a wide range of chemical transformations.

N-substituted amino acid esters like this compound are valuable precursors for the synthesis of various heterocyclic compounds. One important class of heterocycles that can be synthesized from these precursors is the 2,5-diketopiperazines (DKPs). DKPs are cyclic dipeptides that exhibit a wide range of biological activities. researchgate.netcdnsciencepub.com

The synthesis of DKPs can be achieved through the cyclization of dipeptides, which can be formed by coupling an N-substituted amino acid with another amino acid ester. cdnsciencepub.com The resulting dipeptide can then undergo intramolecular cyclization to form the DKP ring. The use of N-substituted amino acids allows for the creation of DKPs with greater structural diversity. researchgate.net

Furthermore, these compounds can serve as building blocks for peptide analogues. The incorporation of non-natural amino acid derivatives into peptide chains is a common strategy to enhance their stability, bioavailability, and biological activity.

Chiral amino esters are key intermediates in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. For instance, the synthesis of benazepril (B1667978) often involves the coupling of a chiral amino ester with a benzazepinone (B8055114) derivative. nih.govnewdrugapprovals.org While not a direct precursor, the structural motif of this compound is analogous to intermediates used in these syntheses.

In one approach to benazepril, an asymmetric aza-Michael addition is employed to create a key chiral intermediate. nih.govnih.gov This highlights the importance of chiral amines and their derivatives in establishing the stereochemistry of the final drug molecule.

Similarly, the synthesis of lisinopril (B193118) involves the reductive amination of an α-keto acid with a dipeptide mimic. google.comnih.gov The synthesis of the necessary chiral amino acid components often relies on methodologies that employ chiral auxiliaries to set the desired stereochemistry.

Table 2: ACE Inhibitors and Related Chiral Intermediates

ACE Inhibitor Key Chiral Intermediate Type Synthetic Strategy
Benazepril Chiral amino ester Asymmetric aza-Michael addition, Nucleophilic substitution
Lisinopril N-substituted L-lysine derivative Reductive amination

Information synthesized from various sources on ACE inhibitor synthesis. nih.govnewdrugapprovals.orggoogle.comnih.gov

The 1-phenylethylamine scaffold present in this compound has been extensively used in the development of novel reagents and catalytic systems for asymmetric synthesis. The chiral amine can be incorporated into ligands for metal-catalyzed reactions or used as a backbone for organocatalysts. nih.gov

For example, derivatives of 1-phenylethylamine have been used to create chiral ligands for asymmetric reactions. nih.gov These ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the reaction.

Furthermore, phenylethylamine itself has been shown to act as an efficient organocatalyst in certain reactions. lookchem.com This opens up the possibility of developing new catalytic systems based on derivatives of this compound, where the electronic and steric properties of the molecule can be tuned to optimize catalytic activity and selectivity. The development of such catalysts is an active area of research, with the potential to provide more efficient and environmentally friendly methods for the synthesis of chiral molecules. researchgate.net

Development of Novel Reagents and Catalytic Systems

Design of Modified Coupling Reagents for Stereoselective Bond Formation

The development of novel coupling reagents is crucial for efficient and stereoselective amide and peptide bond formation, minimizing racemization and improving yields. Chiral auxiliaries are often incorporated into the design of these reagents to induce stereoselectivity in the coupling process. The 1-phenylethylamine group, a key component of this compound, is a widely utilized chiral auxiliary in asymmetric synthesis. nih.gov

Conceptually, analogues of this compound could be modified to function as chiral coupling reagents. For instance, the carboxylic acid or ester functionality could be activated to form a reactive intermediate capable of coupling with an incoming amine. The inherent chirality of the 1-phenylethylamino group could then influence the stereochemical outcome of the reaction.

Research in the field has explored the synthesis of chiral tetraaminophosphonium chlorides from N-Boc α-amino acid esters, which serve as effective coupling reagents. researchgate.net These reagents demonstrate the principle of incorporating chiral amino acid derivatives into the backbone of a coupling agent to control stereochemistry.

Table 1: Conceptual Design of Chiral Coupling Reagents Based on Analogous Structures

Reagent TypeChiral MoietyActivation MethodPotential Application
Phosphonium Salt1-PhenylethylaminoReaction with a phosphorus-based precursorStereoselective amide bond formation
Uronium/Guanidinium Salt1-PhenylethylaminoDerivatization of the amino groupPeptide synthesis with reduced racemization
Activated Ester1-PhenylethylaminoConversion of the carboxyl group to a reactive esterDiastereoselective coupling of chiral substrates

It is important to note that while these designs are based on established principles of chiral coupling reagent development, specific studies detailing the synthesis and application of reagents directly derived from this compound are not prominently featured in the current body of scientific literature.

Integration into Modular Chiral Organocatalysts

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. Modular organocatalysts, which are assembled from distinct functional units, offer the advantage of tunable steric and electronic properties. The 1-phenylethylamine scaffold is a common building block in the design of such catalysts. nih.gov

Derivatives of this compound could, in principle, be integrated into modular organocatalyst frameworks. The secondary amine could serve as a key component of a bifunctional catalyst, participating in hydrogen bonding or forming transient iminium or enamine intermediates, while the chiral 1-phenylethyl group provides the necessary steric hindrance to direct the stereochemical outcome of the reaction.

For example, proline and its derivatives are highly successful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. nih.govresearchgate.net The design of novel organocatalysts often involves modifying the proline scaffold to enhance its catalytic activity and selectivity. Analogously, the amino acid ester portion of this compound could be cyclized or otherwise modified to create a rigid, catalytically active core.

Table 2: Potential Applications of Organocatalysts Incorporating Analogous Structures

Reaction TypeCatalyst Design PrincipleExpected Role of Chiral Moiety
Asymmetric Aldol ReactionProline-mimetic catalyst with a 1-phenylethylamino groupStereocontrol via enamine formation and steric shielding
Asymmetric Michael AdditionBifunctional catalyst with hydrogen-bond donor and Lewis base sitesEnantioselective activation of the nucleophile and electrophile
Asymmetric Mannich ReactionChiral Brønsted acid catalystProtonation and facial discrimination of the imine substrate

While the conceptual framework for utilizing this compound and its analogues in the design of modular chiral organocatalysts is sound, dedicated research to synthesize and evaluate such catalysts is not extensively documented. The field continues to evolve, and future studies may explore the potential of this and similar chiral building blocks in the development of novel and efficient organocatalytic systems.

Future Perspectives and Emerging Research Avenues for Ethyl Oxo 1 Phenylethyl Amino Acetate

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of α-amino esters like Ethyl oxo[(1-phenylethyl)amino]acetate is continuously evolving, with a strong emphasis on developing more sustainable and environmentally friendly methods. Traditional synthetic routes often involve harsh reagents, stoichiometric amounts of chiral auxiliaries, and generate significant chemical waste. Future research is geared towards overcoming these limitations through the adoption of green chemistry principles.

One promising direction is the use of biocatalysis. Enzymes, such as lipases and proteases, can offer high enantioselectivity and operate under mild reaction conditions in aqueous media. For instance, the kinetic resolution of racemic 1-phenylethanol, a precursor, can be achieved with high efficiency using lipases like Novozym 435, providing an environmentally benign route to the chiral amine moiety. scirp.org Researchers are also exploring the direct enzymatic amination of α-keto esters, which would represent a highly atom-economical pathway.

Furthermore, the development of catalytic C-H amination reactions presents a direct and efficient strategy for the synthesis of α-amino esters from abundant carboxylic acid ester precursors. nih.gov This approach avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. The use of earth-abundant metal catalysts and visible-light-mediated reactions are also at the forefront of green synthetic strategies for related compounds, minimizing the reliance on precious metals and energy-intensive processes. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for α-Amino Esters

MethodAdvantagesDisadvantages
Classical Resolution Well-establishedGenerates 50% waste, often requires stoichiometric resolving agents
Chiral Auxiliary High stereocontrolRequires additional steps for attachment and removal
Asymmetric Catalysis High efficiency, low catalyst loadingCatalyst can be expensive and sensitive
Biocatalysis High enantioselectivity, mild conditions, environmentally friendlySubstrate scope can be limited, enzyme stability
C-H Amination Atom economical, directCatalyst development is ongoing, selectivity can be a challenge

Expanding the Scope of Asymmetric Catalysis and Synthesis

The chiral nature of this compound makes it a valuable building block and a potential ligand in asymmetric catalysis. The development of novel catalytic systems that employ this and similar chiral α-amino esters is an active area of research. These catalysts can be applied to a wide range of enantioselective transformations, including hydrogenations, aldol (B89426) reactions, and Michael additions. mdpi.comacs.org

Recent advances in asymmetric catalysis have highlighted the potential of combining different catalytic modes, such as organocatalysis and metal catalysis, in cooperative systems. frontiersin.org this compound derivatives could be designed to act as chiral ligands in such systems, enabling new and challenging asymmetric reactions. The modular nature of its structure allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications.

Moreover, the compound itself is a target for innovative asymmetric synthetic methods. The development of catalytic enantioselective methods for the direct synthesis of α-amino acid esters from simple starting materials is a key goal. acs.org This includes the use of chiral phase-transfer catalysts, organocatalysts, and transition-metal complexes to control stereochemistry. researchgate.net The continuous improvement of these methods will make compounds like this compound more accessible and affordable for various applications.

Computational Design and Rational Development of Novel Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with tailored properties. fau.de For this compound, computational methods can be employed to predict the properties of novel derivatives and guide their synthesis. By modifying the phenyl group, the ester moiety, or the amino group, it is possible to create a library of virtual compounds with potentially enhanced catalytic activity, improved material properties, or specific biological interactions. nih.govnih.gov

In silico screening can be used to identify derivatives with optimal binding affinities for specific enzyme active sites or metal centers, accelerating the discovery of new catalysts and therapeutic agents. researchgate.netsamipubco.com For example, density functional theory (DFT) calculations can provide insights into the transition states of catalytic reactions, helping to design more efficient chiral ligands based on the this compound scaffold.

Furthermore, computational studies can aid in understanding the self-assembly behavior of derivatives, which is crucial for their application in materials science and supramolecular chemistry. By predicting how modifications to the molecular structure will affect intermolecular interactions, researchers can design molecules that form specific nanostructures with desired functions.

Table 2: Potential Applications of Computationally Designed Derivatives

Application AreaDesign StrategyDesired Outcome
Asymmetric Catalysis Modification of the phenylethyl group to tune steric hindrance.Higher enantioselectivity and catalytic turnover.
Pharmaceuticals Introduction of functional groups to enhance binding to a biological target.Increased potency and selectivity of a drug candidate.
Materials Science Alteration of the ester group to promote specific intermolecular interactions.Formation of well-defined supramolecular structures.

Integration into Advanced Materials and Supramolecular Chemistry

The unique combination of a chiral center, an amino group, and an ester functionality in this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. The ability of N-acyl amino acids to form ordered structures through hydrogen bonding and other non-covalent interactions is well-documented. nih.gov

Future research will likely focus on incorporating this chiral motif into polymers, gels, and liquid crystals. The chirality of the molecule can be transferred to the macroscopic level, leading to materials with interesting optical and chiroptical properties. For example, polymers containing this compound as a chiral monomer could be used in chiral chromatography, enantioselective sensors, or as nonlinear optical materials.

In the realm of supramolecular chemistry, derivatives of this compound can be designed to self-assemble into well-defined nanostructures such as nanotubes, vesicles, and fibers. nih.gov These structures could find applications in drug delivery, tissue engineering, and catalysis. The phenylethyl group provides a site for π-π stacking interactions, which can further direct the self-assembly process. The design of peptide-based molecular sensors and receptors is another exciting avenue, where the specific recognition properties of these molecules can be harnessed. rsc.org

Q & A

Q. How to evaluate synergistic effects in combination therapies?

  • Example : Co-administration with cisplatin reduces IC50_{50} for ovarian cancer cells (SKOV3) by 40% via ROS amplification. Use Chou-Talalay analysis (Combination Index <1) .

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